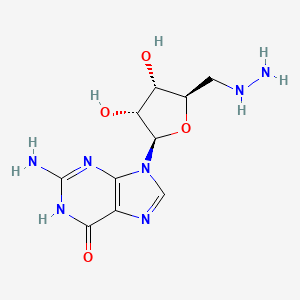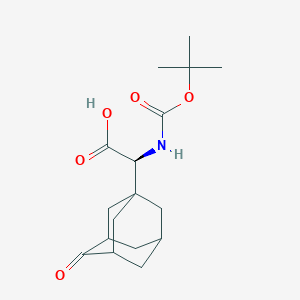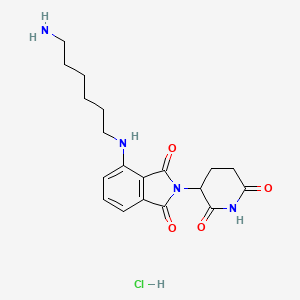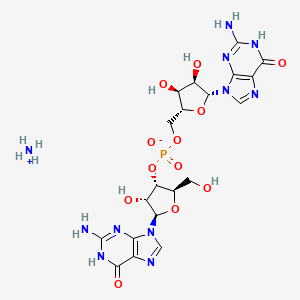
(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its potential uses and risks. For example, N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has a density of 1.6±0.1 g/cm^3, a molar refractivity of 119.3±0.5 cm^3, and a polar surface area of 118 Å^2 . N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide has a density of 1.4±0.1 g/cm^3, a molar refractivity of 125.5±0.4 cm^3, and a polar surface area of 90 Å^2 .Scientific Research Applications
Photophysics and Fluorophores
A study on fluorophores derived from tetrahydro-1H-carbazol-1-one, including derivatives like DMTCO, has shown that these compounds exhibit solvent polarity sensitivity, especially in their electronic excited state. This sensitivity was observed through steady-state and time-resolved fluorescence experiments. The compounds' behavior in different solvents, including protic and aprotic ones, suggests potential applications in sensing and fluorescence-based assays due to their responsive photophysical properties (Ghosh et al., 2013).
Cytotoxicity and Anticancer Research
Several derivatives starting from compounds structurally related to (6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine have shown significant cytostatic activity against cultured L1210 cells and high cytotoxicity towards various human tumor cell lines. These findings suggest the potential of these compounds in anticancer drug development (Jasztold-Howorko et al., 2004).
Synthetic Chemistry and Bioactive Molecule Derivation
Research on the bacterial transformation of tetrahydro-1H-carbazole derivatives by Ralstonia sp. strain SBUG 290 has identified several new products of biotransformation. This work opens up pathways for the synthesis of bioactive molecules and the environmental detoxification of hazardous compounds (Waldau et al., 2009).
Material Science and Sensing
A novel synthesis method for 6,12‐dihydro‐2‐methylindolo[2,3‐b]carbazol‐6‐ones from related carbazole derivatives provides a new avenue for the development of materials with potential applications in organic electronics and sensing technologies. This method highlights the versatility of carbazole derivatives in synthesizing complex heterocyclic compounds (Martin & Prasad, 2008).
Vibrational Spectroscopy and Molecular Characterization
Research into the IR absorption and Raman spectra of methyl 6-methoxy-2,3,4,9-tetrahydro-1H-1,4-ethanocarbazole-3-carboxylate provides insight into the stable conformations of such compounds. This study is crucial for understanding the molecular structure and dynamics of carbazole derivatives, contributing to fields like pharmaceuticals and material science (Davydova et al., 2020).
properties
IUPAC Name |
(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-10-5-6-13-12(7-10)11-4-2-3-9(8-15)14(11)16-13/h5-7,9,16H,2-4,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJVBNCWKSIYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)
![[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1451161.png)





![4-(4-[2,2']Bithiophenyl-5-yl-5-cyano-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanylmethyl)-N-[2-(1H-indol-3-yl)-ethyl]-benzenesulfonamide](/img/structure/B1451169.png)

![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)

![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)
![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)